BenchChemオンラインストアへようこそ!

3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one

Lipophilicity Drug-likeness ADME

3,7-Diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one (Molecular Formula: C11H18N4O; Average Mass: 222.2868 g/mol) is a synthetic, fused bicyclic heterocycle belonging to the imidazo[1,2-c]imidazolidin-5-one class. The structure features a 2-imino substituent and asymmetric N-alkylation at positions 3 and 7 (one ethyl and one methyl group at each position), distinguishing it from symmetrically substituted analogs in the same scaffold family.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
Cat. No. B13063273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCCC1(C(=N)N=C2N1C(=O)NC2(C)CC)C
InChIInChI=1S/C11H18N4O/c1-5-10(3)8-13-7(12)11(4,6-2)15(8)9(16)14-10/h12H,5-6H2,1-4H3,(H,14,16)
InChIKeyRXYSIYYOAXVIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one: Compound-Class Overview and Procurement Baseline


3,7-Diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one (Molecular Formula: C11H18N4O; Average Mass: 222.2868 g/mol) is a synthetic, fused bicyclic heterocycle belonging to the imidazo[1,2-c]imidazolidin-5-one class [1]. The structure features a 2-imino substituent and asymmetric N-alkylation at positions 3 and 7 (one ethyl and one methyl group at each position), distinguishing it from symmetrically substituted analogs in the same scaffold family. This compound is commercially available as a research chemical, typically at 95% purity [1]. The compound class is noted in patent literature as having potential applications in medicinal chemistry, including as inhibitors of leukocyte adhesion and migration [2].

Why Generic Substitution of 3,7-Diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one with Symmetric Analogs Fails


In-class compounds such as 2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one (CAS 108483-18-7) and 3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one cannot be interchangeably substituted for the title compound in experimental workflows. The target compound possesses asymmetric N3,N7-substitution (one ethyl, one methyl per position) versus the fully symmetric N3,N3,N7,N7-substitution of both comparators [1]. This structural asymmetry generates distinct physicochemical property profiles: the target compound has a significantly higher computed LogP (1.15 vs. 0.014 for the tetramethyl analog) [1][2], a larger topological polar surface area (68.55 Ų vs. the tetramethyl analog's lower value) [1], and a markedly higher computed pKa (12.87) [1]. These differences in lipophilicity, hydrogen-bonding capacity, and ionization state directly impact solubility, membrane permeability, protein binding, and assay compatibility—making generic substitution scientifically unjustified without re-validation [3].

Quantitative Differentiation Evidence: 3,7-Diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one vs. Closest Analogs


Lipophilicity (LogP) Differentiation Against Symmetric Tetramethyl Analog

The target compound exhibits an approximately 82-fold difference in computed partition coefficient versus the closest commercially available symmetric analog. This LogP divergence is driven by the asymmetric ethyl/methyl substitution pattern, making the title compound substantially more lipophilic. No head-to-head biological activity data are available; differentiation rests on computed physicochemical properties [1][2].

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area and Hydrogen-Bonding Capacity Differentiation

The target compound has a larger topological polar surface area (TPSA) compared to the tetramethyl analog, owing to the asymmetric ethyl substitution and resulting conformational differences. This elevates the hydrogen-bonding capacity (3 acceptors, 2 donors) relative to the comparator, predicting lower passive membrane permeability despite higher LogP [1][2].

Polar Surface Area Permeability Oral bioavailability

Molecular Weight and Heavy Atom Count Differentiation for Library Design

The target compound (MW 222.29 g/mol, 16 heavy atoms) occupies a distinct chemical space between the lighter tetramethyl analog (MW 194.23 g/mol, 14 heavy atoms) and the heavier tetraethyl analog (MW ~278.35 g/mol, ~20 heavy atoms). This intermediate molecular weight positions it uniquely for fragment-based or lead-like screening libraries where incremental increases in molecular complexity are desired [1][2][3].

Molecular weight Fragment-based screening Lead optimization

Computed Ionization Constant (pKa) Differentiation for Assay Buffer Selection

The target compound has a computed acidic pKa of 12.87, which is unusually high for this compound class and likely corresponds to the imino N-H deprotonation. This indicates that the compound remains predominantly neutral across the entire physiologically and biochemically relevant pH range (pH 1–10), in contrast to many imidazolidinone analogs that ionize within assay-relevant pH windows. Comparative pKa data for the tetramethyl analog are not publicly available [1].

pKa Ionization state Assay compatibility

Recommended Application Scenarios for 3,7-Diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one


Structural-Activity Relationship (SAR) Expansion of Imidazo[1,2-c]imidazolidin-5-one Scaffolds

This compound is uniquely suited for systematic SAR studies exploring the effect of asymmetric N-alkylation on biological activity within the imidazo[1,2-c]imidazolidin-5-one class. Its intermediate molecular weight (222.29 g/mol), elevated LogP (1.15), and higher TPSA (68.55 Ų) relative to the symmetric tetramethyl analog (LogP 0.014) [1][2] provide a distinct physicochemical profile for correlating lipophilicity changes with target engagement or ADME properties. Researchers can use this compound as a chemical probe to interrogate whether the transition from symmetric to asymmetric substitution alters selectivity or potency in assays identified in patent literature for this scaffold [3].

Fragment-Based and Lead-Like Library Design for Integrin Antagonist Discovery

The compound's compliance with Lipinski's Rule of Five (MW < 500, LogP < 5, HBD = 2, HBA = 3) [1] and its intermediate molecular complexity make it a candidate for inclusion in lead-like or fragment-optimized screening libraries targeting integrin-mediated pathways. The patent class EP0903353 explicitly claims imidazolidine derivatives of this structural type as VLA-4 integrin antagonists and leukocyte adhesion inhibitors [3], providing a therapeutic rationale for screening this compound in inflammatory disease models.

Assay Development and Buffer Optimization for Neutral Heterocycles

With a computed acidic pKa of 12.87 [1], this compound remains fully neutral across the entire standard assay pH range (pH 5.5–8.0), eliminating ionization-state variability as a confounding factor in biochemical or cell-based assays. This property makes it an ideal reference compound for calibrating assay systems where pH-dependent artifacts from ionizable analogs must be controlled. Procurement should specify the 95% purity grade [1] with accompanying analytical documentation (NMR, HPLC, LC-MS) as provided by commercial suppliers.

Computational Chemistry and Molecular Modeling Benchmarking

The availability of computed property data (LogP, LogD, pKa, TPSA, molar refractivity = 70.94 cm³, polarizability = 23.35 ų) [1] and the defined InChIKey (RXYSIYYOAXVIPL-UHFFFAOYSA-N) [1] makes this compound suitable as a benchmarking molecule for validating computational ADME prediction models, particularly for imidazolidinone-containing heterocycles. Its asymmetric substitution pattern provides a more realistic test case for algorithm performance than the fully symmetric analogs.

Quote Request

Request a Quote for 3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.